5-(pyridin-4-yl)-1H-indazol-3-amine
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Overview
Description
5-(pyridin-4-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyridine and indazole moieties. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antioxidant properties , suggesting that 5-(pyridin-4-yl)-1H-indazol-3-amine may interact with targets involved in these biological processes.
Mode of Action
Based on the reported activities of structurally related compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, potentially leading to antimicrobial and antioxidant effects .
Biochemical Pathways
Given its potential antimicrobial and antioxidant properties, it is plausible that this compound may influence pathways related to microbial growth and oxidative stress .
Result of Action
Based on the reported activities of structurally related compounds, it can be hypothesized that this compound may exert antimicrobial and antioxidant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(pyridin-4-yl)-1H-indazol-3-amine are largely determined by its structural features. The presence of the indazole and pyridine rings may allow it to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine typically involves the reaction of pyridine derivatives with indazole precursors. One common method involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of phase transfer catalysis and solid-liquid conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrides. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
5-(pyridin-4-yl)-1H-indazol-3-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the indazole structure, resulting in different chemical and biological properties.
Imidazo[4,5-b]pyridine: This compound has a similar fused ring system but with an imidazole instead of an indazole, leading to variations in reactivity and applications.
Pyridine-indole derivatives: These compounds combine pyridine with indole instead of indazole, offering different therapeutic potentials.
Uniqueness
The uniqueness of 5-(pyridin-4-yl)-1H-indazol-3-amine lies in its combination of pyridine and indazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
5-pyridin-4-yl-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10-7-9(1-2-11(10)15-16-12)8-3-5-14-6-4-8/h1-7H,(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCUTMEDJDDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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